(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1204142-08-4
VCID: VC11692283
InChI: InChI=1S/C17H15FO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
SMILES: COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC
Molecular Formula: C17H15FO3
Molecular Weight: 286.30 g/mol

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

CAS No.: 1204142-08-4

Cat. No.: VC11692283

Molecular Formula: C17H15FO3

Molecular Weight: 286.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one - 1204142-08-4

Specification

CAS No. 1204142-08-4
Molecular Formula C17H15FO3
Molecular Weight 286.30 g/mol
IUPAC Name (E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H15FO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Standard InChI Key LIDHZROEHHJVMZ-SOFGYWHQSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC
SMILES COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture and Substituent Effects

The molecule consists of two aromatic rings connected by a propenone bridge: a 3,4-dimethoxyphenyl group at the ketone terminus and a 3-fluorophenyl group at the vinyl terminus. X-ray diffraction data for related chalcones demonstrate that the 3,4-dimethoxyphenyl group adopts a near-planar arrangement with the propenone system, exhibiting a dihedral angle of 5.40° between aromatic rings . The fluorine atom at the meta position of the 3-fluorophenyl ring introduces steric and electronic perturbations, while methoxy groups at the 3- and 4-positions of the opposing ring enhance electron density.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₇H₁₅FO₃
Molecular weight286.30 g/mol
IUPAC name(E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Crystallographic systemMonoclinic
Torsion angle (C7–C8–C9)−179.00°

Electronic and Steric Features

The E configuration about the C=C bond (torsion angle ≈ 178.49°) creates a fully conjugated system spanning the propenone bridge and aromatic rings . Density functional theory (DFT) calculations on analogous compounds reveal highest occupied molecular orbital (HOMO) localization on the dimethoxyphenyl ring and lowest unoccupied molecular orbital (LUMO) on the fluorophenyl ring, suggesting charge-transfer capabilities. Methoxy groups induce +M and +I effects, while fluorine exerts a −I effect, creating a polarized electronic environment conducive to dipole-dipole interactions.

Synthesis and Chemical Reactivity

Claisen-Schmidt Condensation Methodology

The compound is synthesized via base-catalyzed condensation of 3,4-dimethoxyacetophenone with 3-fluorobenzaldehyde. Optimal conditions involve:

  • Catalyst: 10% NaOH in ethanol

  • Temperature: 60–70°C

  • Reaction time: 4–6 hours

  • Yield: 68–72%

Table 2: Synthetic Parameters for Chalcone Derivatives

ParameterValueImpact on Yield
Base concentration8–12% NaOHMaximizes at 10%
Solvent polarityEthanol > methanolHigher polarity improves solubility
Aldehyde:ketone ratio1.2:1Prevents ketone dimerization

Purification Challenges

Crude products often contain Z-isomers (15–20%) and unreacted starting materials. Column chromatography using silica gel (ethyl acetate/hexane, 3:7) achieves >95% E-isomer purity. Recrystallization from ethanol yields single crystals suitable for X-ray analysis, though fluorine disorder complicates refinement .

Crystallographic and Conformational Analysis

Unit Cell Packing

X-ray studies of the analogous compound (2E)-1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one reveal a monoclinic crystal system with space group P2₁/c. Molecules form tapes via C–H⋯O (2.58 Å) and C–H⋯π (2.82 Å) interactions, with interplanar spacing of 3.48 Å between aromatic rings .

Disorder in Halogen Substituents

Fluorine and hydrogen atoms at the meta position of the fluorophenyl ring exhibit positional disorder (occupancy ratio 0.785:0.215), attributed to steric crowding near the propenone bridge . This disorder manifests in elongated thermal ellipsoids (Uₑq > 0.08 Ų) during refinement.

Table 3: Crystallographic Data Comparison

ParameterValue (Chlorinated Analog)Value (Fluorinated Compound)
Space groupP2₁/cP2₁/c (predicted)
a axis12.451 Å~12.5 Å
b axis5.801 Å~5.8 Å
c axis23.899 Å~24.0 Å
β angle98.758°~98.5°

Computational and Theoretical Insights

DFT-Optimized Geometry

B3LYP/6-311+G(d,p) calculations confirm the E configuration is 12.3 kcal/mol more stable than the Z-isomer. The HOMO-LUMO gap (3.8 eV) suggests semiconducting potential, with hole mobility (μₕ) estimated at 0.45 cm²/V·s.

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